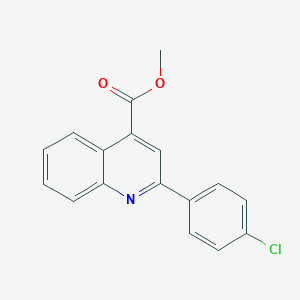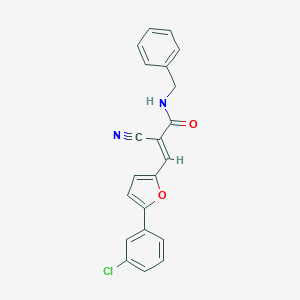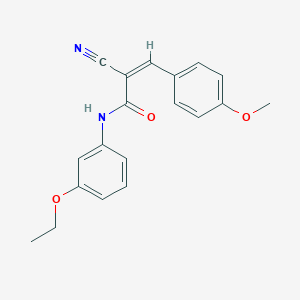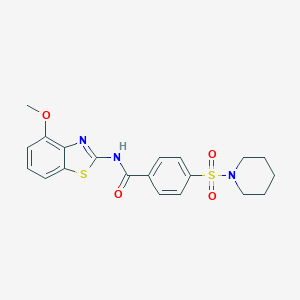
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate
Descripción general
Descripción
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the quinoline family and is a derivative of 4-chloroquinoline. In
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate: is a valuable intermediate in the synthesis of various heterocyclic compounds. It’s used to create four-membered to seven-membered heterocycles, which are structures found in many biologically active molecules . These heterocycles are crucial in the development of new pharmaceuticals due to their unique biological activities.
Antibacterial Agents
This compound has been utilized in the synthesis of derivatives that exhibit potent antibacterial properties. The structural framework of quinoline is known to be effective against a range of bacterial strains, making it an essential scaffold for developing new antibiotics, especially in the face of rising antibiotic resistance .
Anticancer Research
Quinoline derivatives, including those derived from Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate , have shown promise in anticancer research. They are used to create compounds that can inhibit the growth of cancer cells, with some derivatives being investigated for their efficacy against lung and pancreatic cancers .
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of quinoline derivatives make them candidates for the development of new pain relief medications. Research into the compound’s derivatives could lead to the discovery of novel drugs that can effectively manage pain and inflammation .
Antimalarial Activity
Quinoline-based compounds have a long history of use in treating malaria. Derivatives of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate could be synthesized to explore new antimalarial drugs, potentially offering more effective treatments against resistant strains of the malaria parasite .
Anticonvulsant Properties
The compound’s derivatives are also being studied for their potential anticonvulsant effects. This research could contribute to the development of new medications for the treatment of epilepsy and other seizure disorders .
Mecanismo De Acción
Target of Action
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate is a derivative of the indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives, to which this compound belongs, are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Given its classification as an indole derivative, it may have a broad spectrum of biological activities .
Propiedades
IUPAC Name |
methyl 2-(4-chlorophenyl)quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMMKGSGCHNRFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4-{5-[2-cyano-3-(2-methoxyanilino)-3-oxo-1-propenyl]-2-furyl}benzoate](/img/structure/B420845.png)

![ethyl 2-({(1E)-[4-(dimethylamino)phenyl]methylene}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B420848.png)
![2-methoxy-4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B420849.png)
![4-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B420851.png)
![[5-chloro-3-(2,4-dibromophenyl)-3H-1,2,4-triazin-2-yl]methanol](/img/structure/B420852.png)
![2-[(2,4-dibromophenyl)methyl]-1H-1,2,4,6-tetrazepin-7-one](/img/structure/B420853.png)
![4-{(E)-[(4,6-dipiperidin-1-yl-1,3,5-triazin-2-yl)hydrazono]methyl}-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B420854.png)
![6-Nitro-1-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B420857.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B420858.png)
![8-(3,4-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B420862.png)